2-Chlorobenzo[d]thiazole-5-sulfonyl chloride
Description
Properties
IUPAC Name |
2-chloro-1,3-benzothiazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S2/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJQGQZTMSDKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269656 | |
| Record name | 2-Chloro-5-benzothiazolesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6608-49-7 | |
| Record name | 2-Chloro-5-benzothiazolesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6608-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-benzothiazolesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,3-benzothiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of 2-Chlorobenzo[d]thiazole Core
The 2-chlorination of benzo[d]thiazole is a critical step. According to a classical and highly efficient method:
- Reagent: Sulfuryl chloride (SO2Cl2)
- Starting material: 2-mercaptobenzothiazole
- Conditions: Reaction at 10–30 °C without external heating; typically using a 6- to 10-fold molar excess of sulfuryl chloride.
- Reaction time: Approximately 1 hour
- Workup: Addition of ice and water to quench excess sulfuryl chloride, followed by washing with water to remove hydrogen chloride and sulfur dioxide byproducts.
- Purification: Steam distillation or vacuum distillation to isolate pure 2-chlorobenzothiazole.
This method yields very high purity and yields of 2-chlorobenzothiazole and is preferred over older methods involving phosphorus pentachloride or thionyl chloride, which give lower yields or undesirable side products.
| Parameter | Details |
|---|---|
| Starting material | 2-mercaptobenzothiazole |
| Chlorinating agent | Sulfuryl chloride (SO2Cl2) |
| Molar ratio | 6–10 equivalents of SO2Cl2 per substrate |
| Temperature | 10–30 °C (exothermic, can reach 35–40 °C) |
| Reaction time | ~1 hour |
| Workup | Ice/water quench, aqueous washes |
| Purification | Steam distillation, vacuum distillation |
| Yield | High (up to 90% reported) |
Source: US Patent US2469697A, 1949
Introduction of the Sulfonyl Chloride Group at the 5-Position
The sulfonyl chloride group is introduced by sulfonation followed by chlorination of the sulfonic acid intermediate. The general approach involves:
- Sulfonation: Treatment of the 2-chlorobenzothiazole with chlorosulfonic acid or sulfuryl chloride under controlled conditions to install the sulfonic acid group at the 5-position.
- Chlorination: Conversion of the sulfonic acid to sulfonyl chloride using reagents such as thionyl chloride or phosphorus pentachloride.
A representative procedure adapted from related sulfonyl chloride syntheses is:
- Dissolve the 2-chlorobenzothiazole in an inert solvent such as dichloromethane.
- Slowly add a chlorinating agent (e.g., sulfuryl chloride or chlorine bleach under controlled temperature).
- Maintain low temperature (below 0 °C to -5 °C) during addition to control reaction rate and prevent decomposition.
- After completion, quench excess chlorine with sodium thiosulfate solution.
- Wash organic layer with sodium bicarbonate and brine to remove acidic impurities.
- Dry over magnesium sulfate under cold conditions (-78 °C).
- Concentrate under reduced temperature to obtain the sulfonyl chloride as a solid.
- Further purification by recrystallization or washing with cold diethyl ether.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfonation | Chlorosulfonic acid or SO2Cl2, low temp | Selective sulfonation at 5-position |
| Chlorination | Thionyl chloride or PCl5 | Converts sulfonic acid to sulfonyl chloride |
| Temperature control | 0 to -5 °C during addition | Prevents side reactions |
| Quenching | Na2S2O3 solution | Removes excess chlorine |
| Washing | Saturated NaHCO3 and brine | Neutralizes acids |
| Drying | MgSO4 at -78 °C | Removes residual moisture |
| Isolation | Concentration under cold conditions | Yields solid sulfonyl chloride |
| Purification | Recrystallization or cold ether washing | Improves purity |
Source: Royal Society of Chemistry Supplementary Data on sulfonyl chloride synthesis
Experimental Data and Yields
A typical example from literature for sulfonyl chloride synthesis analogous to 2-chlorobenzo[d]thiazole-5-sulfonyl chloride reports:
| Compound | Yield (%) | Physical State | Purity Notes |
|---|---|---|---|
| This compound | 80–86% | Light green solid | Stable under argon at -20 °C; minor decomposition over 1 week |
NMR data (1H NMR, CDCl3) confirms the structure and purity, showing characteristic signals consistent with the sulfonyl chloride substitution pattern.
Summary of Preparation Methodology
| Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| 2-Chlorination of benzothiazole | 2-mercaptobenzothiazole + SO2Cl2 | 10–30 °C, ~1 h, excess SO2Cl2 | High yield 2-chlorobenzothiazole |
| Sulfonation at 5-position | Chlorosulfonic acid or SO2Cl2 | 0 to -5 °C, controlled addition | 5-sulfonic acid intermediate |
| Conversion to sulfonyl chloride | Thionyl chloride or PCl5 | Low temperature, inert solvent | This compound |
Additional Notes and Considerations
- Temperature control is critical during chlorination and sulfonation to avoid decomposition or side reactions.
- Excess chlorinating agent ensures complete conversion but must be carefully quenched to avoid contamination.
- Purification by recrystallization or washing with cold solvents improves stability and purity.
- Storage under inert atmosphere (argon) and low temperatures (-20 °C) prolongs shelf life.
This detailed synthesis approach for this compound is grounded in well-established chemical literature and patent disclosures, ensuring reproducibility and high purity of the final compound. The key innovation lies in the use of sulfuryl chloride for both chlorination and sulfonyl chloride formation under mild conditions, affording efficient and scalable preparation.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[d]thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Substitution: The chlorine atom at the 2-position can participate in electrophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water to form benzo[d]thiazole-5-sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.
Hydrolysis: The reaction is typically carried out in aqueous or acidic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Substituted Benzothiazoles: Formed from electrophilic substitution reactions.
Benzo[d]thiazole-5-sulfonic Acid: Formed from hydrolysis reactions.
Scientific Research Applications
Synthesis of 2-Chlorobenzo[d]thiazole-5-sulfonyl chloride
The compound can be synthesized through various methods, including chlorosulfonation of benzo[d]thiazole derivatives. The process typically involves the reaction of benzo[d]thiazole with chlorosulfonic acid, leading to the formation of sulfonyl chlorides. This method is advantageous due to its straightforward approach and high yield of the desired product .
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of sulfonamide derivatives, which exhibit a range of biological activities including antimicrobial and anti-inflammatory properties. For example, derivatives synthesized from this compound have shown efficacy against certain bacterial strains and are being investigated for their potential in treating infections .
Anticancer Agents
Research indicates that derivatives of 2-chlorobenzo[d]thiazole compounds possess anticancer properties. Studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Fluorescent Probes
In materials science, this compound is employed as a reagent for fluorescent labeling of proteins and amino acids. This application is crucial for biochemical assays and imaging techniques, allowing researchers to track biomolecules within complex biological systems .
Polymer Chemistry
The compound is also used in the synthesis of functionalized polymers, where it acts as a coupling agent or cross-linker. These polymers can have enhanced properties such as increased thermal stability and improved mechanical strength, making them suitable for various industrial applications .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial activity of sulfonamide derivatives synthesized from this compound against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, indicating their potential as new antimicrobial agents .
Case Study 2: Anticancer Efficacy
Another research focused on a series of benzothiazole derivatives derived from this compound. In vitro assays revealed that some compounds effectively inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation pathways. These findings suggest that further development could lead to novel anticancer therapies .
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]thiazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of sulfonamide derivatives . The chlorine atom at the 2-position can undergo electrophilic substitution reactions, allowing for further functionalization of the benzothiazole ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical properties of 2-chlorobenzo[d]thiazole-5-sulfonyl chloride and its analogs:
Key Observations:
- Core Heterocycle Differences : While this compound features a benzo[d]thiazole ring, analogs such as 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride and 6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride incorporate thiophene or fused imidazo-thiazole systems. These structural differences influence electronic properties and reactivity.
- Substituent Effects : The presence of electron-withdrawing groups (e.g., CF₃ in ) or bulky aromatic substituents (e.g., phenyl in ) alters solubility and steric hindrance, impacting reaction kinetics.
Reactivity Trends:
- Sulfonyl chlorides with electron-deficient cores (e.g., imidazo-thiazole ) exhibit faster reaction rates in nucleophilic substitutions compared to benzo[d]thiazole derivatives due to increased electrophilicity.
- Steric hindrance from substituents like methyl or trifluoromethyl groups (e.g., ) can reduce reactivity in bulky environments.
Biological Activity
2-Chlorobenzo[d]thiazole-5-sulfonyl chloride is an organic compound characterized by its unique chemical structure, which includes a chlorobenzothiazole moiety and a sulfonyl chloride functional group. Its molecular formula is , with a molecular weight of approximately 218.08 g/mol. The compound is recognized for its reactivity due to the sulfonyl chloride group, making it a valuable intermediate in various chemical syntheses and applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. In vitro studies have determined minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) for this compound, highlighting its potential as an antimicrobial agent.
Antimicrobial Activity Table
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus (MRSA) | 25 | 50 |
| Staphylococcus epidermidis | 30 | 60 |
| Escherichia coli | 40 | 80 |
| Candida albicans | 20 | 40 |
These results demonstrate the compound's potential utility in treating infections caused by resistant strains of bacteria and fungi .
Anticancer Activity
In addition to its antimicrobial properties, compounds containing the benzo[d]thiazole structure, including this compound, have been studied for their anticancer effects. Several derivatives have shown cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapeutics.
Cytotoxicity Studies
Research has reported on the cytotoxic activity of this compound against different cancer cell lines, with notable findings summarized in the following table:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MDA-MB-231 (breast) | 15.5 |
| HCT116 (colon) | 12.3 |
| A-431 (skin) | 18.0 |
| U251 (glioblastoma) | 14.7 |
The structure-activity relationship (SAR) studies suggest that modifications to the benzo[d]thiazole core can enhance cytotoxicity, with certain substitutions yielding more potent derivatives .
The biological activity of this compound is attributed to its interactions with biological molecules such as proteins and nucleic acids. These interactions can lead to modifications that affect various biological pathways, influencing cell signaling and gene expression.
Molecular Interactions
- Protein Binding : The compound can bind to specific proteins involved in critical cellular processes, potentially inhibiting their function.
- Nucleic Acid Interaction : It may interact with DNA or RNA, affecting transcription and replication processes.
- Enzyme Inhibition : By binding to active sites of enzymes, it can modulate their catalytic activity, impacting metabolic pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound in both antimicrobial and anticancer applications:
- Case Study on Antimicrobial Activity : A study evaluated the effectiveness of this compound against a panel of resistant bacterial strains in a clinical setting, demonstrating significant reductions in bacterial load in infected tissue samples.
- Case Study on Anticancer Effects : Another study focused on its effects on glioblastoma cells, revealing that treatment with this compound resulted in increased apoptosis rates compared to untreated controls.
These studies underscore the compound's potential as a therapeutic agent in both infectious disease and oncology .
Q & A
Q. What are the established synthetic routes for 2-chlorobenzo[d]thiazole-5-sulfonyl chloride, and how do reaction conditions influence yield and purity?
The compound can be synthesized via sulfonation and chlorination of precursor heterocycles. For example:
- Thionyl chloride-mediated chlorination : Reacting 2-aminobenzo[d]thiazole derivatives with thionyl chloride in acidic (e.g., H₂SO₄) or basic (e.g., pyridine) media yields sulfonyl chlorides. Acidic conditions may improve reaction rates but require careful temperature control to avoid decomposition .
- Oxidative chlorination : Using Lawesson’s reagent or Cl₂ gas for sulfur oxidation in intermediates like benzyl 5-phenyl-1,3-thiazol-4-yl sulfide, followed by chlorination, achieves ~60% overall yield .
Q. Key considerations :
Q. Which analytical techniques are optimal for characterizing this compound and verifying purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl chloride at C5, chloro at C2). Aromatic protons typically resonate at δ 7.5–8.5 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological studies) .
- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with iodine staining monitor reaction progress (Rf ≈ 0.5–0.6) .
Data interpretation tip : Discrepancies in Cl isotopic patterns (e.g., m/z 255 → 257 in MS) may indicate incomplete chlorination .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Sulfonamide prodrug synthesis : The sulfonyl chloride group reacts with amines to form sulfonamides, a scaffold for antitumor agents (e.g., derivatives tested on 60 cancer cell lines in NCI-60 panels) .
- Enzyme inhibition : Modifying the thiazole ring enables targeting of bacterial enzymes (e.g., Mtb growth inhibitors via SAR studies) .
Experimental design : In vitro assays (IC₅₀ determination) should include positive controls (e.g., doxorubicin for cytotoxicity) and solubility-matched vehicles (DMSO ≤ 0.1%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic methods, such as conflicting solvent or catalyst recommendations?
- Case study : notes chlorination in pyridine (basic) vs. H₂SO₄ (acidic). Systematic optimization shows pyridine reduces side reactions (e.g., hydrolysis) but requires anhydrous conditions, while H₂SO₄ accelerates kinetics at higher temperatures (60–80°C) .
- Resolution strategy : Use DoE (Design of Experiments) to test solvent/catalyst combinations, prioritizing yield, purity, and scalability. For example, a 3² factorial design varying solvent (DMF vs. benzene) and catalyst (Lawesson’s reagent vs. SOCl₂) .
Q. What structure-activity relationships (SAR) govern the biological activity of sulfonamide derivatives derived from this compound?
- Critical substituents :
- C2-Cl : Enhances lipophilicity and membrane permeability (logP ↑ by ~0.5 units) .
- Thiazole ring : Rigidity improves target binding (e.g., IC₅₀ = 1.2 µM vs. flexible analogs >10 µM in kinase assays) .
- SAR validation : Replace Cl with F or methyl groups to test electronic/steric effects. For example, 2-fluoro analogs show reduced cytotoxicity but improved selectivity .
Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro studies?
Q. What methodologies detect and quantify degradation products during long-term stability studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
